

Chrymutasin B: A Technical Guide to its Discovery and Origin

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Compound of Interest

Compound Name: Chrymutasin B

Cat. No.: B127348

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Abstract

Chrymutasin B is a novel antitumor antibiotic belonging to the benzopyran glycoside family. It was discovered and isolated from a chemically mutated strain of *Streptomyces chartreusis*. This document provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activity of **Chrymutasin B**. Detailed experimental protocols for the mutation of the producing organism, fermentation, and isolation of the compound are presented. Furthermore, a proposed biosynthetic pathway for the formation of the unique chrymutasin aglycone is outlined, based on the known biosynthesis of its parent compound, chartreusin. All quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

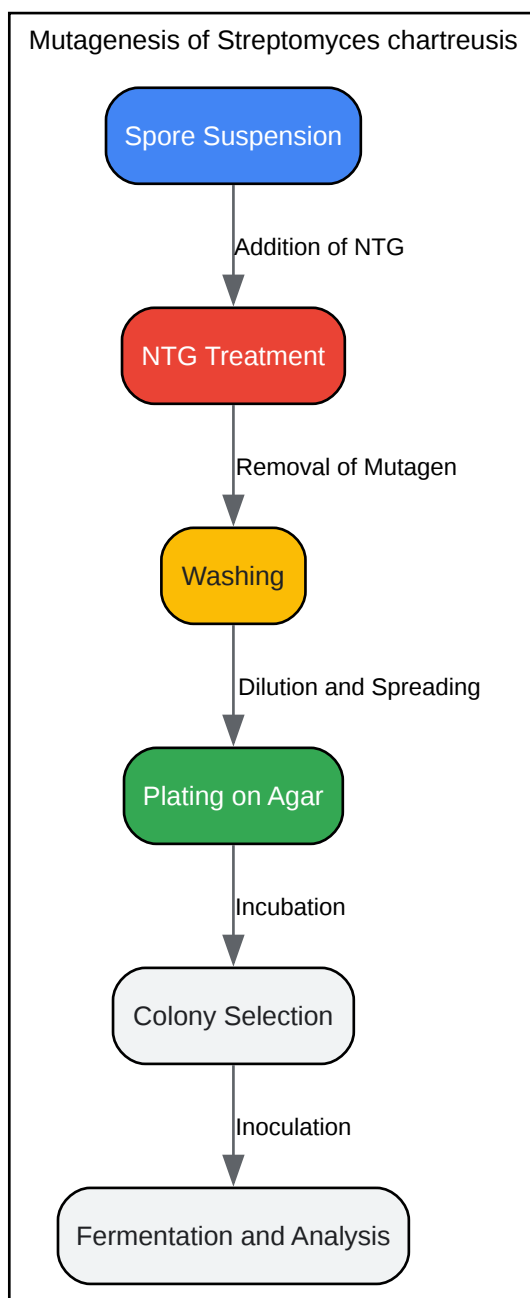
Discovery and Origin

Chrymutasin B, along with its congeners Chrymutasin A and C, was first isolated by researchers at Sapporo Breweries Ltd. in Japan and reported in 1994.^{[1][2]} These novel compounds were the product of a targeted mutation program aimed at generating new analogs of the known antitumor antibiotic, chartreusin.

Producing Organism and Mutagenesis

The source of **Chrymutasin B** is a mutant strain of *Streptomyces chartreusis*. The parent strain is a known producer of chartreusin. To induce mutations, the spores of the parent strain were subjected to treatment with the chemical mutagen N-methyl-N'-nitro-N-nitrosoguanidine (NTG). [1] This process aimed to alter the genetic makeup of the microorganism, potentially leading to the production of novel secondary metabolites.

The experimental workflow for the mutagenesis is outlined below:



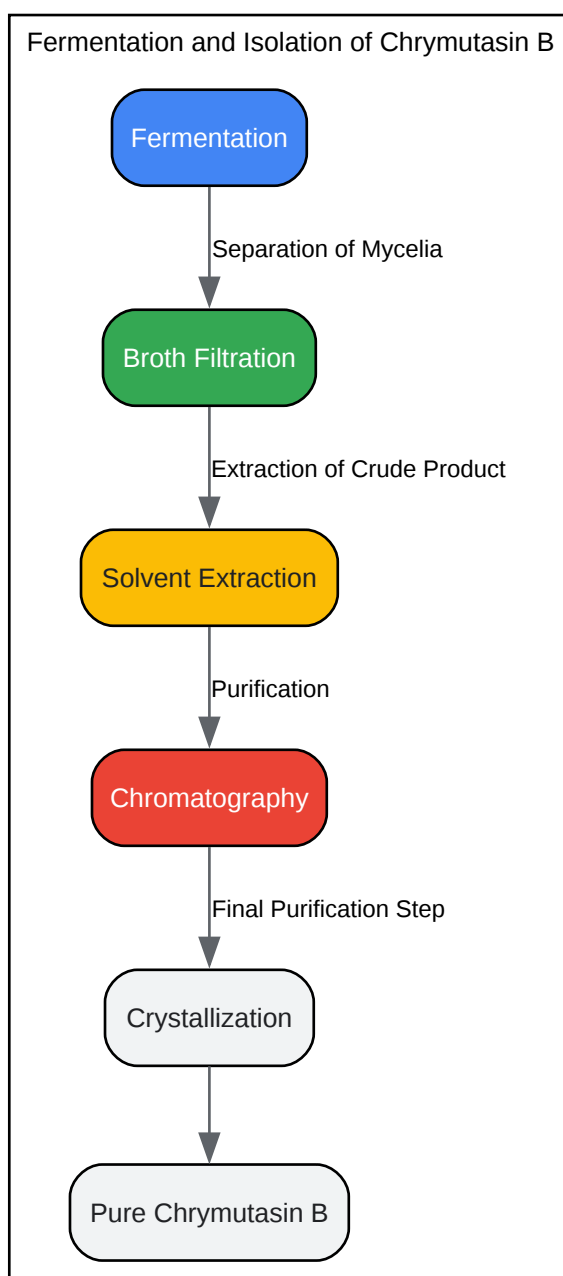
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Caption: Workflow for the NTG mutagenesis of *Streptomyces chartreusis*.

Fermentation and Isolation

The mutant strain of *Streptomyces chartreusis* was cultivated in a suitable fermentation medium to produce the chrymutasins. A characteristically long fermentation period was required for the production of these compounds.^[1] The isolation of **Chrymutasin B** from the fermentation broth involved a multi-step process, which is a common practice for the purification of natural products.

The general workflow for fermentation and isolation is depicted below:



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Caption: General workflow for the fermentation and isolation of **Chrymutasin B**.

Physicochemical Properties and Structure

The structure of **Chrymutasin B** was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] Chrymutasins A, B, and C share the same novel aglycone, which differs from that of

chartreusin by a single carbon and an amino group.[2] The difference between the chrymutasins lies in their sugar moieties.

Table 1: Physicochemical Properties of **Chrymutasin B**

| Property | Value |
|----------------------------|---|
| Molecular Formula | C ₃₂ H ₃₅ NO ₁₃ |
| Molecular Weight | 641.62 g/mol |
| Appearance | Pale yellow needles |
| Melting Point | 228 - 231 °C |
| Optical Rotation | [α] _D ²⁵ +28.0° (c 0.5, CHCl ₃) |
| UV λ _{max} (MeOH) | 238, 268, 335, 400 nm |

Biological Activity

Chrymutasin B exhibits antitumor activity. While the initial report provided more detailed in vivo data for Chrymutasin A, it was noted that the chrymutasins as a class of compounds are of interest for their cytotoxic effects.[1]

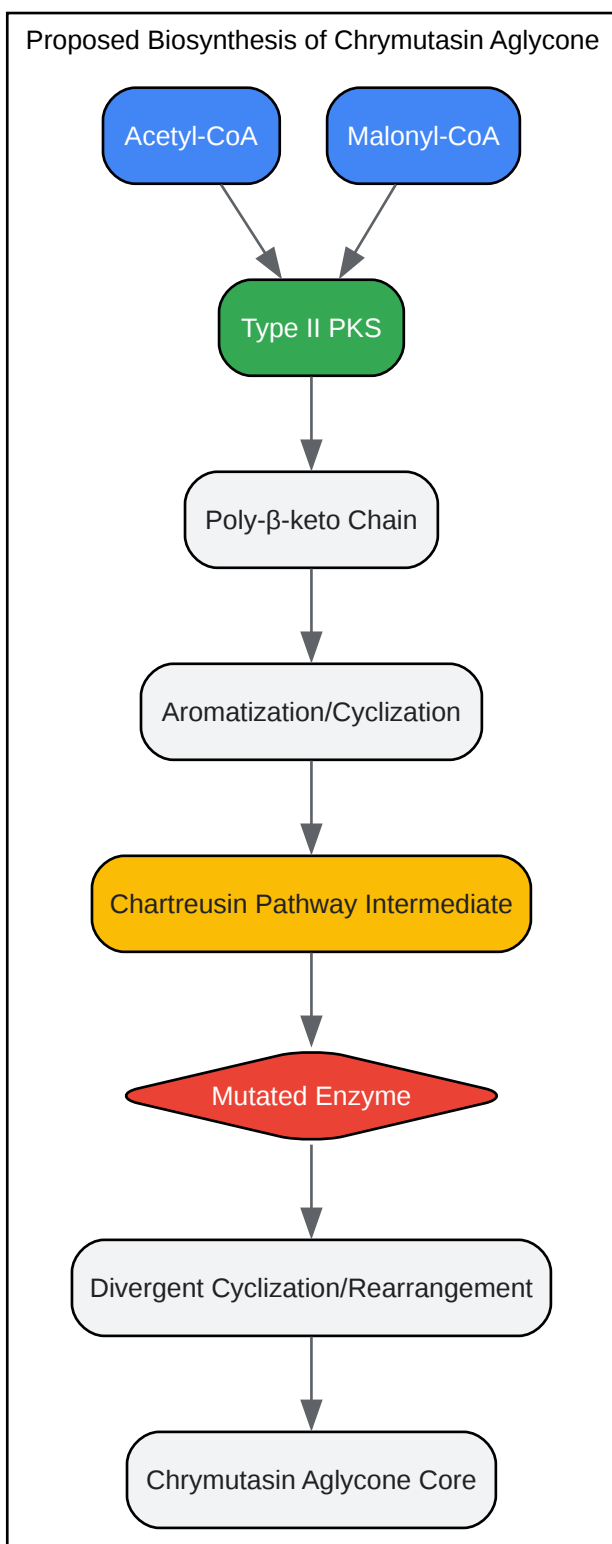
Table 2: In Vitro Cytotoxicity of **Chrymutasin B** (IC₅₀ Values)

| Cell Line | IC ₅₀ (μg/mL) |
|-------------------------------|--------------------------|
| P388 leukemia | 0.01 |
| L1210 leukemia | 0.02 |
| KB human epidermoid carcinoma | 0.03 |

Proposed Biosynthetic Pathway

The biosynthesis of the chrymutasin aglycone is believed to proceed through a pathway similar to that of chartreusin, which involves a type II polyketide synthase (PKS) system.[3] The chartreusin biosynthetic gene cluster has been identified and characterized, providing insights

into the formation of its complex polycyclic structure. It is proposed that the biosynthesis of the chrymutasin aglycone follows the initial steps of the chartreusin pathway, with a key divergence occurring due to the mutation in the producing strain. This mutation likely affects an enzyme responsible for a specific cyclization or rearrangement step, leading to the formation of the novel chrymutasin core structure.



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